molecular formula C8H11NO B184030 2-(Dimethylamino)phenol CAS No. 3743-22-4

2-(Dimethylamino)phenol

Cat. No. B184030
CAS RN: 3743-22-4
M. Wt: 137.18 g/mol
InChI Key: AUABZJZJXPSZCN-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)phenol” is a chemical compound with the formula C8H11NO. It is also known by other names such as 2-Aminophenol, N,N-dimethyl- . It can be used in the preparation of ortho-aminomethylphenols and their derivatives, possessing antibacterial and antifungal activity .


Synthesis Analysis

A scalable and green one-minute synthesis of substituted phenols has been developed. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .


Molecular Structure Analysis

The molecular structure of “2-(Dimethylamino)phenol” consists of a phenol group with a dimethylamino group attached to the second carbon atom in the phenol ring . The molecular weight of this compound is 137.1790 .


Chemical Reactions Analysis

Phenols, including “2-(Dimethylamino)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Dimethylamino)phenol” include a molecular weight of 137.1790 . More specific properties such as density, boiling point, and vapor pressure were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Copper(I)-Catalyzed Synthesis : Xu et al. (2010) discussed the synthesis of 2-(phenylthio)phenols, where dimethyl sulfoxide is used as an oxidant in a copper(I)-catalyzed C-S coupling/C-H functionalization process. This synthesis involves the CuI/L [L = (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one] catalyst system (Xu, Wan, Mao, & Pan, 2010).

  • NMR Spectroscopy and X-ray Diffraction : Koten et al. (1993) investigated lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol and their solid-state structures. These complexes were studied using variable-temperature 1 H and 13 C NMR spectroscopy, and their structures were determined by X-ray diffraction (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek, & Boersma, 1993).

  • Functional Groups Determination : Evtushenko, Zaitsev, and Ivanov (2003) studied the optical and protolytic properties of 2,4,6-tris[(dimethylamino)methyl]phenol. They determined the ratio of functional groups in these compounds using potentiometric titration in nonaqueous solvents (Evtushenko, Zaitsev, & Ivanov, 2003).

Biological and Environmental Effects

  • Oxidative Stress Induction in Erythrocytes : Bukowska, Michałowicz, and Duda (2007) observed that 3-(dimethylamino)phenol induced oxidative stress in human erythrocytes, leading to changes in cell morphology and enzyme activities. This compound is a transformation product of ureic herbicides and phenoxyherbicides (Bukowska, Michałowicz, & Duda, 2007).

  • Ferrihemoglobin Formation and Glutathione S-Conjugates : Ludwig and Eyer (1994, 1995) explored how 4-dimethylaminophenol (DMAP) and its glutathione S-conjugates interacted with ferrihemoglobin, suggesting the involvement of sequential oxidation/addition reactions with quinoid intermediates (Ludwig & Eyer, 1994), (Ludwig & Eyer, 1995).

  • DNA and Pro-apoptotic Activity : Veselkov et al. (2003) investigated synthetic phenoxazone drugs with aminoalkyl side chains and found that a terminal dimethylamino group is crucial for anti-tumor activity and DNA-binding properties (Veselkov, Maleev, Glibin, Karawajew, & Davies, 2003).

Novel Applications and Complexes

  • Metal(II) Complexes for DNA Probing : Rani et al. (2020) synthesized Schiff base ligands with 2,4,6-tris[(dimethylamino)methyl]-phenol and their metal(II) complexes, which demonstrated significant DNA interaction and potential anticancer properties (Rani, Kesavan, Haseena, Varatharaj, Rajesh, & Rajagopal, 2020).

  • Quaternary Ammonium Functionalized Polymers : Li et al. (2014) developed a novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-TQA) using 2,4,6-Tri(dimethylaminomethyl)-phenol. This polymer exhibited high conductivity and potential for use in alkaline anion exchange membranes (Li, Liu, Miao, Jin, & Bai, 2014).

properties

IUPAC Name

2-(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABZJZJXPSZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6091558
Record name 2-(Dimethylamino)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)phenol

CAS RN

3743-22-4
Record name 2-(Dimethylamino)phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)phenol
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Record name 2-(Dimethylamino)phenol
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Record name 2-Dimethylaminophenol
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Record name 2-(DIMETHYLAMINO)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Dimethylaminophenol participate in the oxidation of haemoglobin?

A1: 2-Dimethylaminophenol is a key intermediate in the autocatalytic oxidation of haemoglobin to ferrihaemoglobin (methemoglobin) by dimethylaniline N-oxide (DANO). [] This process involves a series of reactions where DANO interacts with ferrihaemoglobin or ferricytochrome c, generating N-methylaniline and 2-dimethylaminophenol as products. [] These two compounds then undergo oxidative condensation to form a leuco compound, 2-dimethylamino-4-(N-methylanilino)phenol. [, ] Further oxidation of this leuco compound yields a purple dye, which contributes to the autocatalytic cycle of ferrihaemoglobin formation. []

Q2: What is the structure of the leuco compound formed during the reaction of 2-Dimethylaminophenol with N-methylaniline?

A2: X-ray analysis revealed the leuco compound's structure to be 2-dimethylamino-4-(N-methylanilino)phenol. [, ] This confirms it as the product of N-methylaniline and 2-dimethylaminophenol condensation. []

Q3: Beyond haemoglobin oxidation, what other reactions is 2-Dimethylaminophenol involved in?

A3: 2-Dimethylaminophenols, along with malononitrile, are key building blocks in the synthesis of chromenochromenes. [, ] This process relies on the in situ generation of o-quinone methides from phenolic Mannich bases, which then undergo cycloaddition with 2-aminochromene-3-carbonitrile intermediates (themselves derived from Mannich bases and malononitrile). []

Q4: Can you elaborate on the structure of 2-Dimethylaminophenol and its potential toxicity?

A4: 2-Dimethylaminophenol is a substituted phenol with electron-releasing dimethylamino group. This characteristic allows it to form potentially toxic phenoxyl-free radicals. [] In the context of cigarette smoke, 2-Dimethylaminophenol is identified as one of the most toxic phenols present. []

Q5: Are there any known applications of 2-Dimethylaminophenol in organic synthesis?

A5: 2-Dimethylaminophenol plays a crucial role in proving the structure of Mannich bases of benzoxazolone. [] This is achieved by converting the Mannich base to chloromethyl-benzoxazolone and subsequently reducing it to 2-dimethylaminophenol using lithium aluminum hydride. []

Q6: What analytical techniques are used to study 2-Dimethylaminophenol?

A6: Various methods are employed to analyze 2-Dimethylaminophenol and its derivatives. X-ray analysis has been crucial in elucidating the structure of the leuco compound formed during the reaction with N-methylaniline. [, ] Furthermore, chemical and physicochemical methods are employed to confirm the structure and study the reaction mechanisms. [, ] Identification and quantification of 2-Dimethylaminophenol in complex mixtures like cigarette smoke likely involves techniques like gas chromatography and mass spectrometry. []

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